N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride
Overview
Description
“N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride” is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular formula of “N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride” is C12H18ClN3O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride” is 255.74400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews have been published concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews have been published concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews have been published concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride” and similar compounds may have potential for future research and development in the pharmaceutical industry.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(10-4-3-6-13-8-10)15-9-11-5-1-2-7-14-11;/h1-2,5,7,10,13H,3-4,6,8-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXJZILOJZLLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718630 | |
Record name | N-[(Pyridin-2-yl)methyl]piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride | |
CAS RN |
1220036-37-2 | |
Record name | N-[(Pyridin-2-yl)methyl]piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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